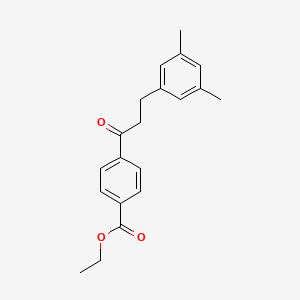

4'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone

Overview

Description

The compound 4'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone is a chemical entity that can be synthesized through various organic reactions. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one is achieved from benzaldehyde with an overall yield of 60% . This process may share similarities with the synthesis of 4'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone, as both involve carbomethoxy groups and aromatic precursors. Additionally, the generation of stable carbocations, as seen in the synthesis involving bisphenol A , could be relevant to the synthesis of the target compound, as carbocations are often intermediates in the formation of complex organic structures.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical behavior. The papers discuss various molecular structures, such as the stable 4-[2-isopropylidene]-phenol carbocation , which provides insights into the stability of carbocations in different chemical environments. This knowledge can be extrapolated to understand the stability of the carbocation intermediates that might be involved in the synthesis of 4'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone.

Chemical Reactions Analysis

Chemical reactions involving carbocations, photochemical rearrangements, and [4+2] cycloadditions are highlighted in the papers . These reactions are significant as they can lead to the formation of various functional groups and molecular frameworks. For example, photochemical and acid-catalyzed rearrangements can result in the transformation of molecular structures, which may be applicable to the chemical reactions that 4'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone could undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not directly address the properties of 4'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone, they do provide information on the properties of related compounds. For instance, the synthesis and characterization of various substituted compounds, including their IR, 1H NMR, 13C NMR, Mass, and elemental analysis, are discussed . These techniques are essential for determining the physical and chemical properties of organic compounds and could be used to analyze 4'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone.

Scientific Research Applications

Reactivity and Synthesis in Carbohydrates A method was developed for introducing dimethylphenylsilyl at the 4-position in carbohydrates, starting from cellulose. This approach led to the creation of two C-silylated glycosyl donors, demonstrating the influence of C-2 substituents on anomeric selectivity and revealing a modest increase in reactivity due to the introduction of a C-Si group (Pedersen & Pedersen, 2020).

Condensation Reactions for Compound Synthesis The study on the condensation of 2,6-dimethylphenol with glyoxal and benzil led to the synthesis of compounds like 1,1,2,2-Tetrakis(4-hydroxy-3,5-dimethylphenyl)ethane. This work shows the potential of using similar compounds in synthesizing complex organic molecules, offering insights into reaction mechanisms and product formation (Mcgowan, Anderson, & Walker, 2010).

Biodegradation of Dimethylphenols Research on the biodegradation of dimethylphenols by bacteria offers insights into environmental remediation and waste treatment. Different bacterial strains were shown to degrade dimethylphenols through various catabolic pathways, indicating the potential for bioremediation applications (Viggor et al., 2002).

Efficient Synthesis of Functionalized Compounds The study on the triphenylphosphine-mediated synthesis of functionalized 2-oxo-2H-chromenes demonstrates the utility of certain phenol derivatives in producing highly functionalized coumarins. This method shows promise for the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Yavari, Amiri, & Haghdadi, 2004).

Catalytic Upgrading of Bio-Oil Compounds Research on the catalytic upgrading of 4-methylanisole using Pt/γ-Al2O3 highlights the potential for converting lignin-derived bio-oil compounds into valuable chemicals. This work contributes to the development of sustainable chemical processes and the valorization of biomass (Saidi, Rahimpour, & Raeissi, 2015).

Future Directions

properties

IUPAC Name |

ethyl 4-[3-(3,5-dimethylphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-4-23-20(22)18-8-6-17(7-9-18)19(21)10-5-16-12-14(2)11-15(3)13-16/h6-9,11-13H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVXAVYTCMGEIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644887 | |

| Record name | Ethyl 4-[3-(3,5-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[3-(3,5-dimethylphenyl)propanoyl]benzoate | |

CAS RN |

898780-38-6 | |

| Record name | Ethyl 4-[3-(3,5-dimethylphenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[3-(3,5-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

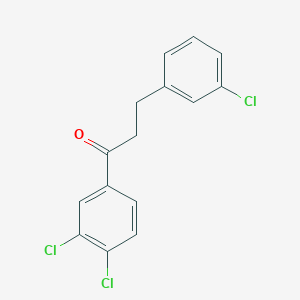

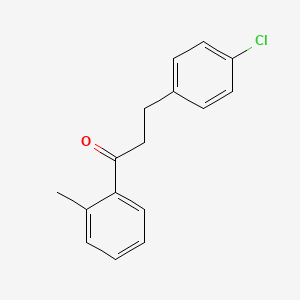

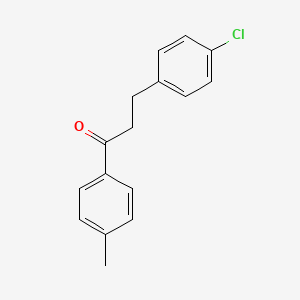

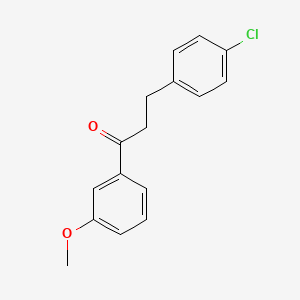

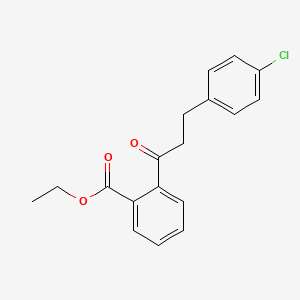

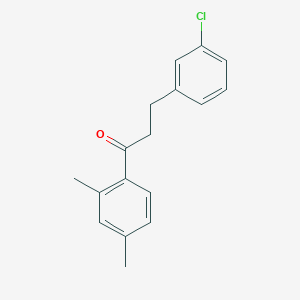

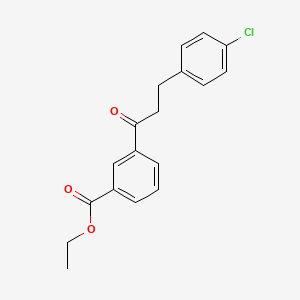

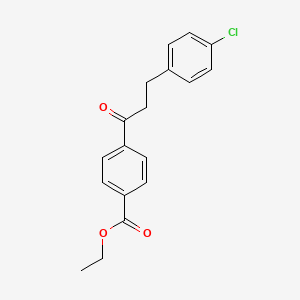

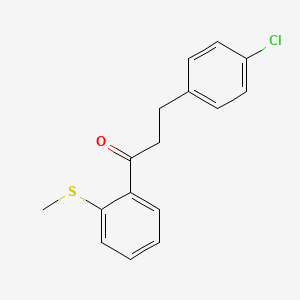

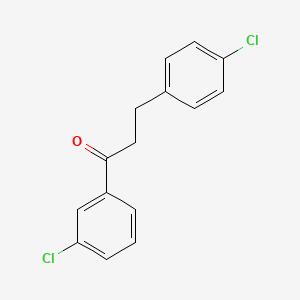

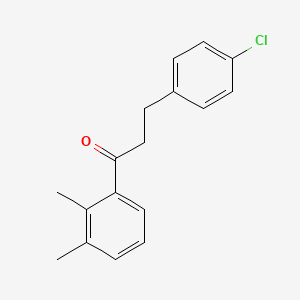

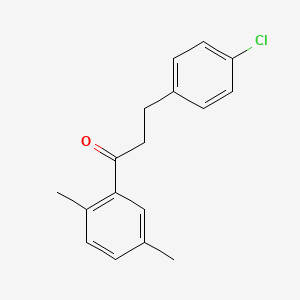

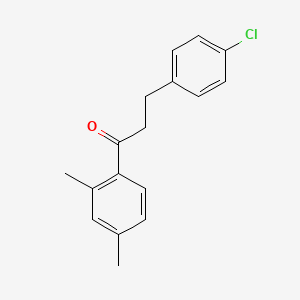

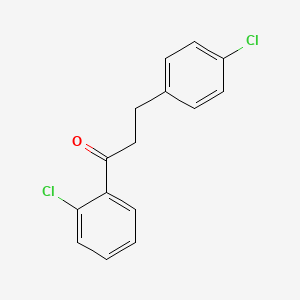

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.